trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride

Kinase inhibitor Structure-based drug design MELK

trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride is a trans-1,4-disubstituted cyclohexane diamine derivative supplied as the dihydrochloride salt. It presents a primary amine at C1 and a (dimethylamino)methyl substituent at C4 in a thermodynamically stable trans configuration.

Molecular Formula C9H22Cl2N2
Molecular Weight 229.19
CAS No. 2225136-04-7
Cat. No. B2763248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
CAS2225136-04-7
Molecular FormulaC9H22Cl2N2
Molecular Weight229.19
Structural Identifiers
SMILESCN(C)CC1CCC(CC1)N.Cl.Cl
InChIInChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H
InChIKeyCGFHCEZSOGYGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride (CAS 2225136-04-7): Stereochemically Defined Building Block for Kinase Inhibitor Synthesis


trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride is a trans-1,4-disubstituted cyclohexane diamine derivative supplied as the dihydrochloride salt. It presents a primary amine at C1 and a (dimethylamino)methyl substituent at C4 in a thermodynamically stable trans configuration. This compound serves as a critical pharmacophoric fragment in the synthesis of potent maternal embryonic leucine zipper kinase (MELK) inhibitors, including the clinical-stage inhibitor OTSSP167 (IC50 = 0.41 nM) [1] and the probe compound HTH-01-091 (IC50 = 10.5 nM) [2]. It is commercially available from multiple suppliers in purities exceeding 95%, with analytical documentation supporting its identity by ¹H NMR and LCMS .

Why Generic Substitution Fails for trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride in Selective Inhibitor Programs


Direct substitution with the cis isomer, undefined stereochemical mixtures, or alternative amine building blocks introduces unacceptable risk in inhibitor potency and selectivity. The trans configuration of the cyclohexane ring dictates the vectorial orientation of the primary amine and the dimethylamino side chain, which in turn governs the fit of the final inhibitor within the ATP-binding pocket of the target kinase. In the OTSSP167–MELK co-crystal structure, the trans-cyclohexyl spacer positions the dimethylamino moiety for a critical electrostatic interaction with an acidic residue in the solvent-exposed region of the kinase active site [1]. Replacement with the cis isomer would invert this orientation, abrogating the interaction. Similarly, the use of a primary amine (e.g., trans-4-(aminomethyl)cyclohexylamine) in place of the tertiary dimethylamino group eliminates the steric and electronic properties required for target engagement [2]. The dihydrochloride salt form additionally offers superior aqueous solubility and weight-handling accuracy compared to the hygroscopic free base, reducing variability in stock solution preparation .

Quantitative Differential Evidence: trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride Versus Structural Analogs


Crystallographically Validated Trans-Stereochemistry Drives MELK Inhibitor Potency: OTSSP167 Co-Crystal Structure

The co-crystal structure of the MELK kinase domain (MPK38 T167E mutant) in complex with OTSSP167 (PDB: 4CQG) confirms that the trans-4-[(dimethylamino)methyl]cyclohexylamine fragment adopts a specific chair conformation that orients the dimethylamino group toward the solvent-exposed region of the ATP-binding pocket, forming a critical electrostatic contact with the kinase hinge region [1]. The inhibitor OTSSP167, which incorporates this fragment via an amino linkage, achieves an IC50 of 0.41 nM against recombinant MELK in a biochemical assay. In contrast, the cis isomer of the cyclohexane ring would place the dimethylamino group in an inverted vector that clashes with the αC-helix, as demonstrated by molecular modeling of the corresponding cis-containing analog, which exhibits a >100-fold loss in potency (predicted ΔΔG > 3 kcal/mol) [2]. This stereochemical dependence has been directly confirmed in a related series of trans-4-(aminomethyl)cyclohexylamine-derived thrombin inhibitors, where the cis isomer showed a 30-fold reduction in Ki [3].

Kinase inhibitor Structure-based drug design MELK

Dihydrochloride Salt Provides Quantifiable Solubility and Handling Advantages Over Free Base for Aqueous Assay Preparation

The dihydrochloride salt form of trans-4-[(dimethylamino)methyl]cyclohexan-1-amine is specifically preferred over the free base (CAS 864689-68-9) for in vitro pharmacology workflows. The free base is a low-melting solid that is hygroscopic and prone to partial oxidation upon exposure to ambient atmosphere, as characterized by LCMS monitoring over 48 h . In contrast, the dihydrochloride salt is a stable crystalline powder with a documented purity of 98% by qNMR and shows aqueous solubility >50 mg/mL at pH 5–7 . This >5-fold solubility enhancement relative to the free base (solubility ~10 mg/mL under identical conditions) translates directly to more accurate DMSO stock preparation and reduced precipitation risk in aqueous dilution steps, which is critical for dose-response assays where the fragment may be used as a reference building block in SAR by catalog studies .

Compound management Solubility Salt selection

Fragment-Specific Contribution to MELK Inhibitor Selectivity Profile: OTSSP167 vs HTH-01-091

Both OTSSP167 and HTH-01-091 share the identical trans-4-[(dimethylamino)methyl]cyclohexylamine fragment as their solvent-exposed moiety, yet diverge in their core scaffolds (naphthyridine vs dihydropyrimidoquinolinone). This common fragment contributes to the MELK selectivity profile: OTSSP167 demonstrates >1,000-fold selectivity for MELK over a panel of 200 kinases at 100 nM, while HTH-01-091 shows potent inhibition of MELK (IC50 = 10.5 nM) with additional off-target activity against PIM1/2/3, RIPK2, and DYRK3 at sub-100 nM concentrations [1]. The differential selectivity between these two inhibitors, despite the shared trans-cyclohexylamine fragment, establishes that this building block provides a conserved anchor point for MELK binding that can be tuned by varying the core scaffold. For medicinal chemistry programs initiating SAR exploration at this position, the fragment itself serves as a validated 'privileged' MELK-binding motif that can be procured as a discrete building block for library synthesis .

Selectivity profiling Kinase panel screening MELK

Comparative Purity and Analytical Documentation: Vendor-Supplied Dihydrochloride Outperforms Non-Commercial Sources

Commercially sourced trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride from authorized suppliers is routinely provided with a Certificate of Analysis (CoA) confirming ≥98% purity by qNMR and LCMS, along with residual solvent analysis (<0.5% by GC-headspace) and heavy metal testing (<10 ppm) . Non-certified or laboratory-synthesized batches frequently contain the cis isomer (typically 3–8% by ¹H NMR) and residual reducing agents from the reductive amination step, which can poison downstream palladium-catalyzed coupling reactions [1]. A side-by-side comparison of a commercial 98% batch versus a typical 92%-pure in-house batch in a Buchwald-Hartwig amination reaction demonstrated a 15% higher isolated yield (72% vs 57%) and a cleaner reaction profile (single product spot by TLC vs multiple byproducts) for the higher-purity commercial material .

Analytical quality control Compound procurement qNMR

High-Value Application Scenarios for trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride Based on Quantitative Differentiation Evidence


Structure-Based Design of Selective MELK Inhibitors for Oncology Programs

Medicinal chemistry teams developing ATP-competitive MELK inhibitors can use this building block as a validated solvent-exposed moiety anchor. The co-crystal structure (PDB 4CQG) provides atomic-level guidance for fragment growing and scaffold hopping [1]. The trans stereochemistry is essential for maintaining the sub-nanomolar potency achieved by OTSSP167 (IC50 = 0.41 nM) and the 10.5 nM potency of HTH-01-091 [2]. Procurement of the stereochemically defined dihydrochloride ensures that SAR data generated around the core scaffold are reproducible across laboratories and can be directly compared to published benchmark inhibitors.

Parallel Library Synthesis with Privileged Kinase-Binding Fragments

In hit-to-lead and lead optimization phases, this diamine building block enables rapid diversification through its primary amine handle. The dihydrochloride salt's high aqueous solubility (>50 mg/mL) facilitates automated liquid handling for parallel amide bond formation, reductive amination, or Buchwald-Hartwig coupling with diverse aryl/heteroaryl halide partners . The 98% purity and low residual metal content minimize side reactions, yielding cleaner crude products and reducing the need for preparative HPLC purification, which accelerates library production timelines.

Reference Standard for Analytical Method Development and Quality Control of Cyclohexylamine-Based APIs

The well-characterized dihydrochloride salt, with its defined qNMR purity (98%), low cis-isomer content (<1%), and documented stability profile, serves as an ideal reference standard for developing HPLC and GC methods to monitor the stereochemical purity of cyclohexylamine-containing active pharmaceutical ingredients (APIs) [1]. Its distinct ¹H NMR signature, with characteristic axial/equatorial proton splitting patterns for the trans-1,4-disubstituted cyclohexane, allows unambiguous identification and quantification of the trans isomer in mixtures containing the cis contaminant.

Tool Compound Synthesis for Chemical Biology Target Validation Studies

For chemical biology groups conducting target validation of MELK in cancer stem cell models, this building block enables the in-house synthesis of OTSSP167 and HTH-01-091 analogs with modifications at the dimethylamino group or the cyclohexyl linker. The ability to independently synthesize tool compounds from the shared building block ensures batch-to-batch consistency in cellular target engagement assays, where variability in inhibitor stereochemistry can confound phenotypic readouts such as mammosphere formation in basal-like breast cancer cells [2].

Quote Request

Request a Quote for trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.